(5-methyl-3-phenyl-1H-pyrazol-4-yl)acetic acid chemical properties
(5-methyl-3-phenyl-1H-pyrazol-4-yl)acetic acid chemical properties
An In-Depth Technical Guide to (5-methyl-3-phenyl-1H-pyrazol-4-yl)acetic acid
Introduction
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural core of numerous FDA-approved pharmaceuticals such as the anti-inflammatory drug celecoxib and the erectile dysfunction treatment sildenafil.[1] Its versatile five-membered heterocyclic structure allows for extensive functionalization, enabling the fine-tuning of pharmacological properties. Among the vast library of pyrazole derivatives, (5-methyl-3-phenyl-1H-pyrazol-4-yl)acetic acid stands out as a pivotal building block for the synthesis of more complex molecules. The presence of a carboxylic acid moiety at the 4-position provides a reactive handle for derivatization, while the methyl and phenyl groups at the 5- and 3-positions, respectively, influence the molecule's steric and electronic profile.
This technical guide offers a comprehensive overview of (5-methyl-3-phenyl-1H-pyrazol-4-yl)acetic acid, designed for researchers, medicinal chemists, and drug development professionals. We will delve into its core chemical properties, provide a detailed and reasoned synthesis protocol, explore its analytical characterization, and discuss its potential applications as a scaffold in pharmaceutical research.
Core Chemical Properties and Identifiers
A precise understanding of a compound's fundamental properties is the starting point for any scientific investigation. The key identifiers and physicochemical data for (5-methyl-3-phenyl-1H-pyrazol-4-yl)acetic acid are summarized below.
| Property | Value | Source |
| CAS Number | 1239325-89-3 | [2] |
| Molecular Formula | C₁₂H₁₂N₂O₂ | [2] |
| Molecular Weight | 216.24 g/mol | [2] |
| IUPAC Name | 2-(5-methyl-3-phenyl-1H-pyrazol-4-yl)acetic acid | |
| InChIKey | BOIRQPUZOOBVAK-UHFFFAOYSA-N | [3] |
| Canonical SMILES | CC1=C(C(=NN1)C2=CC=CC=C2)CC(=O)O |
The structure features a central pyrazole ring, which is an aromatic heterocycle. The tautomeric proton (1H) can reside on either of the two nitrogen atoms. The acetic acid side chain provides acidic properties and a key point for chemical modification.
Synthesis and Mechanistic Insights
The construction of the pyrazole ring is most effectively achieved through the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative, a classic method known as the Knorr pyrazole synthesis.[4] For the title compound, a logical approach involves the reaction of phenylhydrazine with a β-keto ester that already contains the C4-side chain precursor.
Experimental Protocol: Synthesis via Knorr Cyclocondensation
This protocol outlines the synthesis of (5-methyl-3-phenyl-1H-pyrazol-4-yl)acetic acid from ethyl 2-acetyl-3-oxobutanoate and phenylhydrazine, followed by hydrolysis and decarboxylation.
Step 1: Cyclocondensation to form Ethyl 2-(5-methyl-3-phenyl-1H-pyrazol-4-yl)-2-oxoacetate
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To a 250 mL round-bottom flask, add ethyl 2-acetyl-3-oxobutanoate (10 mmol) and glacial acetic acid (50 mL). The acetic acid serves as both the solvent and a catalyst to facilitate the initial condensation.
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Add phenylhydrazine (10 mmol) dropwise to the stirred solution at room temperature. An exothermic reaction may be observed.
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Attach a reflux condenser and heat the reaction mixture to reflux (approx. 118 °C) for 4 hours. This provides the necessary activation energy for the cyclization and dehydration steps, leading to the stable aromatic pyrazole ring.
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Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.
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Allow the mixture to cool to room temperature and then pour it into 200 mL of ice-cold water. This precipitates the crude product.
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Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum.
Step 2: Hydrolysis and Decarboxylation
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Transfer the crude ethyl ester from the previous step to a 250 mL round-bottom flask.
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Add a 10% aqueous solution of sodium hydroxide (50 mL) and ethanol (20 mL) to aid in solubility.
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Heat the mixture to reflux for 6 hours. This step saponifies the ethyl ester to a carboxylate salt and hydrolyzes the ketone.
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After cooling, carefully acidify the reaction mixture to pH 2-3 with concentrated hydrochloric acid. This step protonates the carboxylate and induces decarboxylation of the unstable β-keto acid intermediate, yielding the final product.
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The resulting precipitate, (5-methyl-3-phenyl-1H-pyrazol-4-yl)acetic acid, is collected by vacuum filtration, washed thoroughly with cold water to remove inorganic salts, and dried.
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Recrystallize the crude product from an ethanol/water mixture to obtain the pure compound.
Synthesis Workflow Diagram
Caption: Knorr synthesis workflow for the target compound.
Spectroscopic and Analytical Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The combination of NMR, IR, and mass spectrometry provides a complete structural picture.
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¹H NMR Spectroscopy: In a solvent like DMSO-d₆, the proton NMR spectrum is expected to show distinct signals.[3] The methyl protons (C₅-CH₃) would appear as a sharp singlet around δ 2.2-2.4 ppm. The methylene protons of the acetic acid group (CH₂COOH) would also be a singlet, typically found around δ 3.5-3.7 ppm. The five protons of the phenyl ring would appear as a multiplet in the aromatic region, δ 7.2-7.8 ppm. The acidic proton of the carboxylic acid (COOH) will present as a broad singlet at δ 12.0 ppm or higher, while the pyrazole N-H proton will also be a broad singlet, often around δ 12.5-13.5 ppm.
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¹³C NMR Spectroscopy: The carbon spectrum will confirm the carbon framework. Key expected signals include the methyl carbon (~10-15 ppm), the methylene carbon (~30-35 ppm), multiple signals for the pyrazole and phenyl ring carbons in the δ 110-150 ppm range, and the carbonyl carbon of the carboxylic acid at δ ~172 ppm.
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Infrared (IR) Spectroscopy: The IR spectrum provides functional group information. A very broad absorption band from ~2500-3300 cm⁻¹ is characteristic of the O-H stretch of the hydrogen-bonded carboxylic acid. The C=O stretching vibration will be a strong, sharp peak around 1700 cm⁻¹. Absorptions in the 1450-1600 cm⁻¹ range correspond to C=C and C=N stretching vibrations within the aromatic pyrazole and phenyl rings.
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Mass Spectrometry: High-resolution mass spectrometry (HRMS) would confirm the molecular formula. Using electrospray ionization (ESI), the compound is expected to show a prominent ion peak corresponding to [M+H]⁺ at m/z 217.0977, confirming the molecular weight of 216.24 g/mol .
Structure-Spectra Correlation Diagram
Caption: Key spectroscopic data correlated to the molecular structure.
Chemical Reactivity and Applications in Drug Discovery
(5-methyl-3-phenyl-1H-pyrazol-4-yl)acetic acid is not typically an end-product but rather a versatile intermediate. Its value lies in the reactivity of its functional groups, which allows for the creation of diverse chemical libraries for biological screening.
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Carboxylic Acid Derivatization: The acetic acid moiety is the primary site for modification. It can be readily converted into esters, amides, or acid chlorides. Amide coupling with a library of amines is a common strategy in medicinal chemistry to explore the chemical space around a core scaffold and improve properties like cell permeability and target binding.
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N-Alkylation/Arylation: The N-H proton of the pyrazole ring can be substituted through reactions with alkyl or aryl halides. This modification can significantly impact the molecule's three-dimensional shape and hydrogen bonding capabilities, which is critical for interaction with biological targets.
The broader class of pyrazole derivatives is known to possess a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anti-cancer, and antiviral properties.[1][5] Specifically, pyrazole-containing compounds have been investigated as inhibitors of key signaling pathways implicated in cancer, such as the EGFR/PI3K/AKT/mTOR cascade.[1][6] This compound serves as an ideal starting point for synthesizing novel candidates for such targets.
Scaffold Application Diagram
Caption: Derivatization potential for drug discovery applications.
Conclusion
(5-methyl-3-phenyl-1H-pyrazol-4-yl)acetic acid is a well-defined chemical entity with significant value for the scientific research community. Its straightforward synthesis via established methods and the presence of multiple reactive sites make it an ideal scaffold for building libraries of novel compounds. The comprehensive analytical data outlined in this guide provide the necessary framework for its unambiguous identification and quality control. For drug discovery professionals, this compound represents a validated starting point for developing next-generation therapeutics targeting a range of diseases.
References
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Al-Warhi, T., et al. (2022). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. Pharmaceutics, 14(8), 1558. Available at: [Link]
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Al-Warhi, T., et al. (2022). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives... PubMed. Available at: [Link]
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(Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. AWS. Available at: [Link]
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Der Pharma Chemica. (2016). Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Available at: [Link]
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MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Available at: [Link]
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Sinfoo Biotech. (5-methyl-3-phenyl-1h-pyrazol-4-yl)acetic acid. Available at: [Link]
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Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000042). Available at: [Link]
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MDPI. (2018). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene. Available at: [Link]
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National Center for Biotechnology Information. (5-amino-3-methyl-1H-pyrazol-1-yl)acetic acid. PubChem. Available at: [Link]
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SpectraBase. (5-methyl-3-phenyl-1H-pyrazol-4-yl)-phenyl-methanone. Available at: [Link]
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SpectraBase. 5-METHYL-1-PHENYLPYRAZOLE-4-ACETIC ACID. Available at: [Link]
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The Royal Society of Chemistry. (2017). Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. Available at: [Link]
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